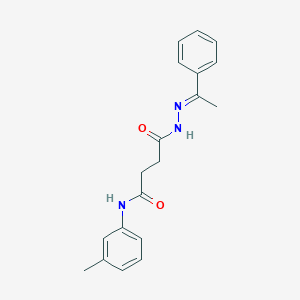

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide

Beschreibung

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamid ist eine komplexe organische Verbindung, die zur Klasse der Hydrazin-gekoppelten Pyrazolderivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter Antileishmanien- und Antimalaria-Aktivitäten . Die Struktur dieser Verbindung umfasst eine Hydrazin-Einheit, die mit einem Pyrazolring gekoppelt ist, was sie zu einem bedeutenden Molekül in der medizinischen Chemie macht.

Eigenschaften

CAS-Nummer |

303084-05-1 |

|---|---|

Molekularformel |

C19H21N3O2 |

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

N-(3-methylphenyl)-N'-[(E)-1-phenylethylideneamino]butanediamide |

InChI |

InChI=1S/C19H21N3O2/c1-14-7-6-10-17(13-14)20-18(23)11-12-19(24)22-21-15(2)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,20,23)(H,22,24)/b21-15+ |

InChI-Schlüssel |

KLPPGYLEQLXVAV-RCCKNPSSSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CC=C2 |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Hydrazin-Einheit kann an nucleophilen Substitutionsreaktionen mit Alkylhalogeniden oder Acylchloriden teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Ethanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Hydrazinderivaten.

Substitution: Bildung von N-Alkyl- oder N-Acylderivaten.

Wissenschaftliche Forschungsanwendungen

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Es ist bekannt, dass die Verbindung die Aktivität bestimmter Enzyme im Leishmania-Parasiten hemmt, was zu ihren Antileishmanien-Effekten führt. Darüber hinaus kann es die Stoffwechselwege von Plasmodium-Arten stören, was zu seiner Antimalaria-Aktivität beiträgt.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antileishmanial and antimalarial activities.

Medicine: Investigated for its potential use in developing new therapeutic agents for tropical diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . Additionally, it may interfere with the metabolic pathways of Plasmodium species, contributing to its antimalarial activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2-Methoxyphenyl)-N’-(1-phenylethylidene)-1H-pyrazol-5-carbohydrazid

- 3-(4-Methylphenyl)-N’-(1-phenylethylidene)-1H-pyrazol-5-carbohydrazid

Einzigartigkeit

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamid sticht durch sein spezifisches Substitutionsschema am Phenylring und das Vorhandensein einer Hydrazin-Einheit hervor. Diese strukturellen Merkmale tragen zu seinen einzigartigen pharmakologischen Eigenschaften bei und machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.